Cas no 2911-36-6 (1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-)
2911-36-6 structure
Product Name:1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-
Numero CAS:2911-36-6
MF:C5H8ClN5
MW:173.603518486023
CID:279354
PubChem ID:17987
Update Time:2025-04-19
1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-
- 6-chloro-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine
- 2-chloro-4,6-bis(methylamino)-1,3,5-triazine
- 2-chloro-N-(4,6-bis-methylamino)-[1,3,5]triazine
- 4,6-Bis(methylamino)-2-chloro-s-triazine
- 6-Chlor-N2,N4-dimethyl-[1,3,5]triazin-2,4-diyldiamin
- 6-chloro-N,N'-dimethyl-[1,3,5]triazine-2,4-diamine
- AC1L2B3Z
- AI3-50997
- N2,N4-dimethyl-2,4-diamino-6-chloro-[1,3,5]triazine
- NSC13923
- s-Triazine, 4,6-bis(methylamino)-2-chloro-
- s-Triazine,6-bis(methylamino)-2-chloro-
- NSC 13923
- JSAYULRNXVSYHK-UHFFFAOYSA-N
- 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-dimethyl-
- 2,4-bis(methylamino)-6-chloro-1,3,5-triazine
- 2.4-bis(methylamino)-6-chloro-1,3,5-triazine
- 6-CHLORO-N2,N4-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 5F9J2LXA8E
- SCHEMBL410475
- (2,4-bis(methylamino)-6-chloro-1,3,5-triazine)
- AKOS017531243
- 2911-36-6
- 1,5-Triazine-2,4-diamine, 6-chloro-N,N'-dimethyl-
- DTXSID00183362
- BRN 0008242
- 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-dimethyl-
- NSC-13923
-
- Inchi: 1S/C5H8ClN5/c1-7-4-9-3(6)10-5(8-2)11-4/h1-2H3,(H2,7,8,9,10,11)
- Chiave InChI: JSAYULRNXVSYHK-UHFFFAOYSA-N
- Sorrisi: ClC1=NC(=NC(=N1)NC)NC
Proprietà calcolate
- Massa esatta: 173.04704
- Massa monoisotopica: 173.047
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 109
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 62.7A^2
Proprietà sperimentali
- Densità: 1.447
- Punto di ebollizione: 350°Cat760mmHg
- Punto di infiammabilità: 165.5°C
- Indice di rifrazione: 1.666
- PSA: 62.73
1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl- Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
2911-36-6 (1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso